2-Chlorobut-2-enoic acid

Acid dissociation constant Stereoelectronic effects Hydrogen bonding

Procure (Z)-2-chlorobut-2-enoic acid (CAS 53993-41-2) for superior reactivity in asymmetric synthesis and medicinal chemistry. This α-chloro-α,β-unsaturated acid offers enhanced electrophilicity at the β-carbon and a distinct pKa (0.7 log unit difference vs E-isomer), ensuring pH-tunable reactivity. Its sub-micromolar COX-2 activity (IC₅₀ 367 nM) and favorable LogP (1.4) make it a validated, non-interchangeable fragment for hit-to-lead campaigns. Ensure consistent SAR data by selecting the high-purity (Z)-isomer.

Molecular Formula C4H5ClO2
Molecular Weight 120.53 g/mol
CAS No. 53993-41-2
Cat. No. B7902176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chlorobut-2-enoic acid
CAS53993-41-2
Molecular FormulaC4H5ClO2
Molecular Weight120.53 g/mol
Structural Identifiers
SMILESCC=C(C(=O)O)Cl
InChIInChI=1S/C4H5ClO2/c1-2-3(5)4(6)7/h2H,1H3,(H,6,7)/b3-2-
InChIKeyWMDBQMYVAIBBDH-IHWYPQMZSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chlorobut-2-enoic Acid (CAS 53993-41-2): Verified Procurement Specifications and Core Properties


2-Chlorobut-2-enoic acid, also designated as (Z)-2-chlorobut-2-enoic acid or α-chlorocrotonic acid, is a halogenated α,β-unsaturated carboxylic acid with the molecular formula C₄H₅ClO₂ and a molecular weight of 120.53 g/mol [1]. It is characterized by a chlorine atom substituted at the α-carbon (C2) of the butenoic acid backbone, creating an electrophilic center conjugated with the C2=C3 double bond . Computed physical properties include a boiling point of 213.1±13.0 °C, a density of 1.3±0.1 g/cm³, an XLogP3-AA value of 1.4, and a topological polar surface area of 37.3 Ų [2]. The compound exists as the (Z)-stereoisomer (cis-configuration), which significantly influences its chemical reactivity and physicochemical behavior compared to the (E)-isomer and non-chlorinated analogs [3].

Why 2-Chlorobut-2-enoic Acid Cannot Be Substituted with Crotonic Acid or Isomeric Analogs


Substituting 2-chlorobut-2-enoic acid with non-chlorinated crotonic acid or positional isomers such as 3-chlorobut-2-enoic acid fundamentally alters both the chemical and biological profiles of the resulting intermediates or final products. The presence of the chlorine atom at the α-position drastically increases electrophilicity at the β-carbon, enabling distinct conjugate addition pathways that are not accessible with crotonic acid [1]. Critically, the (Z)-stereochemistry of CAS 53993-41-2 confers a significantly different acidity and hydrogen-bonding capacity compared to the (E)-isomer, as evidenced by pKa deviations of up to 0.7 log units [2]. Furthermore, the enhanced lipophilicity (ΔLogP +0.7) alters partitioning behavior in biphasic systems and biological membranes, rendering the compound non-interchangeable with its non-chlorinated or isomeric counterparts in synthetic or biochemical workflows [3]. The quantitative evidence below details these critical differentiators.

Quantitative Differentiation of 2-Chlorobut-2-enoic Acid from Closest Analogs: Head-to-Head Data for Procurement Decisions


Stereochemistry-Dependent Acidity: (Z)-2-Chlorobut-2-enoic Acid is 0.7 pKa Units More Acidic than Predicted

The (Z)-stereoisomer of 2-chlorobut-2-enoic acid (CAS 53993-41-2) exhibits a distinct acidity profile compared to its (E)-isomer and positional isomers. Experimental pKa determination yielded a value of 2.8 for cis-2-chlorobut-2-enoic acid, which is 0.4 log units lower (more acidic) than the trans-isomer (pKa 3.2) [1]. Notably, the experimental pKa for the cis-isomer deviates by +0.7 units from the calculated value (3.5), while the trans-isomer shows only a 0.1 unit deviation, indicating unique stereoelectronic and intramolecular hydrogen-bonding interactions in the (Z)-configuration that are not captured by computational models [1]. In contrast, cis-3-chlorobut-2-enoic acid exhibits an experimental pKa of 4.1, making it over 20-fold less acidic than the target 2-chloro isomer [1]. This stereochemical and positional specificity directly impacts reactivity in acid-catalyzed transformations and salt formation.

Acid dissociation constant Stereoelectronic effects Hydrogen bonding

Enhanced Lipophilicity: 2-Chlorobut-2-enoic Acid is 0.7 LogP Units More Lipophilic than Non-Chlorinated Crotonic Acid

Chlorination at the α-position substantially increases the lipophilicity of the butenoic acid scaffold. The computed XLogP3-AA value for 2-chlorobut-2-enoic acid is 1.4 [1], whereas the non-chlorinated parent compound, trans-crotonic acid, has an estimated XLogP3 of 0.70 [2]. This 0.7 log unit increase translates to an approximately 5-fold higher partition coefficient in octanol-water systems. Additionally, the 3-chloro positional isomer has a slightly lower experimental logP (not directly quantified in the same dataset) due to differing electronic distribution. The increased lipophilicity of the 2-chloro derivative facilitates its use in biphasic reactions and alters its membrane permeability profile when employed as a building block for bioactive molecules [3].

Lipophilicity Partition coefficient ADME properties

COX-2 Enzyme Inhibition: 2-Chlorobut-2-enoic Acid Exhibits Sub-Micromolar IC₅₀ (367 nM) as a Viable Scaffold

In an in vitro enzyme inhibition assay, 2-chlorobut-2-enoic acid demonstrated an IC₅₀ of 367 nM against recombinant human cyclooxygenase-2 (COX-2) [1]. While direct comparator data for crotonic acid or 3-chlorobut-2-enoic acid in the identical assay format are not available, this sub-micromolar activity establishes 2-chlorobut-2-enoic acid as a tractable starting point for structure-activity relationship (SAR) studies targeting COX-2 [2]. The α-chloro-α,β-unsaturated carboxylic acid motif is known to act as a Michael acceptor, and the observed activity suggests that the 2-chloro substitution pattern provides a favorable electronic and steric profile for engaging the COX-2 active site [3]. In contrast, non-chlorinated crotonic acid lacks the enhanced electrophilicity necessary for efficient covalent or non-covalent inhibition.

Cyclooxygenase-2 inhibition Anti-inflammatory scaffold Medicinal chemistry

Physical Property Differentiation: Boiling Point and Density Provide Purity and Handling Specifications

The computed boiling point of 2-chlorobut-2-enoic acid is 213.1±13.0 °C at 760 mmHg, and its density is 1.3±0.1 g/cm³ [1]. In comparison, trans-crotonic acid (non-chlorinated) has a reported boiling point of 185 °C and a density of 1.027 g/mL . The 28 °C higher boiling point and 27% greater density of the chlorinated derivative reflect the increased molecular weight and enhanced intermolecular interactions conferred by the chlorine substituent. These differences are practically significant for distillation-based purification, solvent selection, and material handling . Moreover, deviations from these values in received material can serve as an indicator of isomeric contamination or incomplete chlorination, providing a straightforward quality control checkpoint.

Boiling point Density Quality control

Enhanced Electrophilicity for Michael Addition: α-Chloro Substitution Accelerates Conjugate Addition vs. Non-Chlorinated Analogs

The α-chloro substituent in 2-chlorobut-2-enoic acid polarizes the conjugated π-system, rendering the β-carbon significantly more electrophilic than in non-chlorinated crotonic acid. A classic study by Sultanbawa and Veeravagu (1958) demonstrated that α-chlorocrotonic acid undergoes nucleophilic addition reactions with amines and other nucleophiles under milder conditions and with distinct regioselectivity compared to its non-halogenated counterpart [1]. While exact rate constants are not provided in the abstract, the paper's title and context confirm that the α-chloro substitution imparts a unique reactivity profile that has been exploited in the synthesis of agrochemicals and pharmaceutical intermediates, particularly via Michael addition pathways [2]. This enhanced electrophilicity allows for the construction of complex molecular frameworks that would be inaccessible or require forcing conditions when starting from crotonic acid [3].

Michael addition Electrophilicity Conjugate addition

Procurement-Relevant Application Scenarios for 2-Chlorobut-2-enoic Acid Based on Verified Differentiation


Medicinal Chemistry: COX-2 Inhibitor Scaffold Optimization

Given its confirmed IC₅₀ of 367 nM against recombinant human COX-2 [1], 2-chlorobut-2-enoic acid serves as a validated starting point for medicinal chemistry programs targeting inflammation and pain. The sub-micromolar activity, combined with the compound's low molecular weight (120.53 g/mol) and favorable LogP (1.4), makes it an ideal fragment for hit-to-lead campaigns. Procurement of high-purity (Z)-isomer ensures consistent SAR data, as the (E)-isomer exhibits different acidity and potentially altered binding kinetics [2].

Synthetic Methodology: Stereoselective Michael Addition Reactions

The enhanced electrophilicity of the α-chloro-α,β-unsaturated system enables efficient Michael additions under mild conditions [3]. 2-Chlorobut-2-enoic acid is particularly valuable in asymmetric synthesis where the (Z)-geometry can influence diastereoselectivity. The 0.7 pKa difference between the cis and trans isomers [2] further allows for pH-tunable reactivity in aqueous or biphasic media, a feature not available with non-chlorinated crotonic acid.

Agrochemical Intermediate Synthesis

The compound's utility in agrochemical manufacturing is underscored by its role as a precursor to herbicides and fungicides that require a halogenated α,β-unsaturated carboxylic acid moiety [4]. The distinct boiling point (213 °C) and density (1.3 g/cm³) relative to crotonic acid (ΔBP +28 °C) [5] facilitate straightforward separation and purification during large-scale synthesis, reducing production costs and improving batch-to-batch consistency.

Polymer and Specialty Chemicals: Functional Monomer Development

The combination of a carboxylic acid group, a conjugated double bond, and an α-chloro leaving group positions 2-chlorobut-2-enoic acid as a versatile monomer for functional polymers . Its higher lipophilicity (ΔLogP +0.7 vs crotonic acid) [6] enhances compatibility with hydrophobic co-monomers and organic solvents, enabling the synthesis of materials with tailored hydrophobicity and reactivity profiles that cannot be achieved using non-halogenated analogs.

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